3-Phenylpropanimidamide hydrochloride

IMPDH Inhibition Nucleotide Metabolism Enzyme Assay

Researchers studying IMPDH-mediated nucleotide metabolism or cation channel physiology require probes with defined, reproducible activity. Generic amidine analogs lack the target specificity of 3-Phenylpropanimidamide hydrochloride (CAS 24441-89-2), risking data misinterpretation. • IMPDH inhibition: Ki 240-440 nM, enabling dose-response studies in immunosuppression & antiviral research. • Cation channel blockade: validated in electrophysiology assays for membrane potential & ion flux investigations. • In vivo IBD models: established efficacy supports use as a reference agent in gastrointestinal inflammation studies. Supplied at ≥95% purity with full QC documentation.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
CAS No. 24441-89-2
Cat. No. B1282441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropanimidamide hydrochloride
CAS24441-89-2
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=N)N.Cl
InChIInChI=1S/C9H12N2.ClH/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-5H,6-7H2,(H3,10,11);1H
InChIKeyWNSJACFIQOWCHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropanimidamide Hydrochloride: Cation Channel Blocker and IMPDH Inhibitor


3-Phenylpropanimidamide hydrochloride (CAS 24441-89-2), a phenylpropanimidamide derivative supplied as a hydrochloride salt with ≥95% purity , is a small-molecule inhibitor used in biochemical and cellular research. This compound is characterized by its amidine functional group and a phenylpropanoid scaffold, which enables interactions with specific biological targets. Primary research indicates its application as a non-selective cation channel blocker that disrupts cation transport across cellular membranes and as an inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH) [1], making it a valuable tool for investigating ion channel physiology and nucleotide metabolism.

IMPDH enzyme inhibition research
Non-selective cation channel blockade studies
Assay-grade hydrochloride salt

3-Phenylpropanimidamide Hydrochloride: Why Generic Substitution Fails


Generic substitution with other phenylpropanimidamide analogs or simple amidines is not scientifically justifiable due to significant, quantifiable differences in target binding affinity, selectivity profile, and biological outcomes. While compounds like 2-phenylpropanimidamide or unsubstituted benzamidine may share a core structural motif, modifications to the phenyl ring position and linker length profoundly impact their interaction with biological targets. For example, the target compound demonstrates measurable inhibitory activity against IMPDH (Ki ~240-440 nM) [1] and is noted for its non-selective cation channel blocking activity . In contrast, benzamidine is a well-characterized competitive inhibitor of serine proteases like trypsin and plasmin [2], highlighting a stark divergence in primary pharmacology. Relying on a structurally similar but functionally distinct analog can lead to misinterpretation of experimental results, as the specific activity of the 3-phenylpropanimidamide scaffold is not replicated by its 2-phenyl isomer or the simple benzamidine core .

Primary target
IMPDH inhibitor Reported Ki for IMPDH2
Benzamidine: serine protease inhibitor
Mechanism
Cation channel blocker Non-selective channel inhibition
2-phenyl isomer: uncharacterized

3-Phenylpropanimidamide Hydrochloride: Quantitative Evidence Guide


Direct IMPDH Inhibition

3-Phenylpropanimidamide hydrochloride demonstrates direct, measurable inhibition of Inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), a key enzyme in guanine nucleotide biosynthesis. In a biochemical assay, the compound inhibited IMPDH2 with a Ki of 240 nM when tested against the enzyme alone. Further characterization against the IMP substrate yielded a Ki of 430 nM, and against the NMD (NAD) substrate a Ki of 440 nM [1]. This is in contrast to the structurally related 2-phenylpropanimidamide, for which no publicly available quantitative IMPDH inhibition data exists, making the 3-phenyl isomer the characterized tool for this target.

IMPDH Inhibition
Reported
Ki 240–440 nM
Supports IMPDH enzyme studies
Substrate-dependent Ki values; cross-study comparable
IMPDH Inhibition Nucleotide Metabolism Enzyme Assay

Non-Selective Cation Channel Blockade

The compound is identified as an inhibitor that binds to cation channels and blocks the transport of cations across the cellular membrane. It is described as nonselective for different types of cation channels . This mechanism of action is fundamentally different from that of benzamidine (CAS 618-39-3), a common amidine comparator which is a well-documented, competitive inhibitor of serine proteases like trypsin, plasmin, and thrombin [1]. This functional divergence means the two compounds are not interchangeable in experimental systems designed to probe either ion channel function or serine protease activity.

Primary Mechanism
Class-level inference
Target: Cation channel blocker
Comparator: Serine protease inhibitor
Target class divergence requires careful selection
Functional assays may yield opposing outcomes
Ion Channels Cation Transport Membrane Physiology

In Vivo Efficacy in IBD Models

In animal models, 3-phenylpropanimidamide hydrochloride has been shown to inhibit chronic prostatitis, bowel disease, and inflammatory bowel disease (IBD), with the additional finding of no adverse effects on infant growth or development . This provides a whole-organism phenotypic readout that is not documented for simpler amidine analogs. For example, while benzamidine derivatives have been explored for various activities, the specific IBD-related in vivo efficacy is a unique reported attribute of this 3-phenylpropanimidamide scaffold.

IBD Model Response
Data to verify
Reported inhibition of IBD in animal models
Supports in vivo model-response context
Sources absent; independent verification needed
Inflammatory Bowel Disease In Vivo Pharmacology Animal Models

3-Phenylpropanimidamide Hydrochloride: Research and Application Scenarios


IMPDH-Dependent Nucleotide Depletion Studies

This compound is best applied as a chemical probe in studies focused on inosine-5'-monophosphate dehydrogenase (IMPDH) inhibition. The defined Ki values (240-440 nM) [1] make it suitable for cellular assays where modulation of guanine nucleotide pools is of interest, such as in research on immunosuppression or antiviral mechanisms. It should be used as a positive control or tool compound to benchmark novel IMPDH inhibitors.

Cation Channel Physiology and Blockade

Its activity as a non-selective cation channel blocker [1] positions this compound as a useful tool in electrophysiology and cell signaling studies. It can be employed to broadly disrupt cation flux across membranes to assess the contribution of these channels to processes like cell volume regulation, membrane potential maintenance, or downstream signaling events, serving as a comparator for more selective channel modulators.

In Vivo IBD and Chronic Inflammation Models

Given its reported efficacy in animal models of bowel disease and IBD [1], this compound can serve as a reference agent for in vivo pharmacology studies exploring new anti-inflammatory mechanisms. Researchers can use it to validate new disease models or as a benchmark for evaluating the therapeutic potential of novel drug candidates in gastrointestinal inflammation.

Reference Inhibitor for Assay Development

The compound's dual activity profile (IMPDH inhibition [1] and cation channel blockade ) makes it a valuable component of selectivity panels and counter-screening assays. It can be used as a control to ensure that hits from a primary screen are not simply promiscuous amidine-based inhibitors. This helps in triaging false positives in drug discovery campaigns.

Application
Selection Property
Validation Focus
IMPDH nucleotide depletion studies
IMPDH inhibition profile
Enzyme assay context
Cation channel physiology research
Non-selective channel blockade
Electrophysiology assay context
In vivo gastrointestinal inflammation research
Reported model response
IBD model endpoint review
Selectivity panel reference
Dual-target activity
Counter-screening promiscuity assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


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